molecular formula C19H20N4O2S B2416624 N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-1-carboxamide CAS No. 894546-56-6

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-1-carboxamide

Cat. No.: B2416624
CAS No.: 894546-56-6
M. Wt: 368.46
InChI Key: ZKJHRCABZXIYEB-UHFFFAOYSA-N
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Description

The compound is a type of thiazine derivative . Thiazines are a group of heterocyclic organic compounds that are still largely unexplored for their pharmacological activities . They are known to play an important role in the treatment of various diseases and show promising results of varying degrees, where they act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic and anticancer agents .


Synthesis Analysis

The synthesis of thiazine derivatives can be achieved through various methods . One of the common methods involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular structures of the synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazine derivatives include cyclization, aza-Michael addition, and reactions with sulfonium salts .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using spectroanalytical data such as NMR, IR, and elemental analysis .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed various synthetic methods for creating compounds with similar structural features, focusing on their potential applications in medicinal chemistry. For instance, the synthesis of new tetrahydrobenzo[b]thiophene derivatives under microwave irradiation has been explored, demonstrating efficient pathways to such compounds (Abdalha, El-Regal, El-Kassaby, & Ali, 2011). Another study focused on the synthesis of pyrazolo[3,4-d]pyrimidines, including antimetabolites like allopurinol, through reactions of α-cyano-β-ethoxyacrylamides with hydrazine and substituted hydrazines (Hildick & Shaw, 1971).

Potential Biological Activities

Several studies have investigated the antimicrobial and anticancer properties of compounds structurally related to the query compound. For example, the synthesis and antimicrobial activities of new thiazole and pyrazole derivatives based on tetrahydrobenzothiophene moiety have been reported, with some compounds exhibiting promising activities (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010). Additionally, novel pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxide derivatives have been synthesized, showing moderate anticancer activity towards various human cancer cell lines (Sławiński, Grzonek, Żołnowska, & Kawiak, 2015).

Future Directions

Thiazine derivatives represent an interesting class of heterocyclic medicinal compounds worthy of further exploration . They have the potential to be part of new drugs and also play an important role in modern drug discovery .

Properties

IUPAC Name

N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-2,3-dihydropyrido[2,3-b][1,4]thiazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c24-17(21-14-7-8-14)12-13-3-5-15(6-4-13)22-19(25)23-10-11-26-18-16(23)2-1-9-20-18/h1-6,9,14H,7-8,10-12H2,(H,21,24)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJHRCABZXIYEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)N3CCSC4=C3C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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